Vebicorvir

Description

Structure

3D Structure

Properties

IUPAC Name |

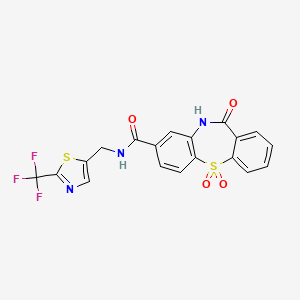

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJVBJYMZKEREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090064-66-5 | |

| Record name | Vebicorvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEBICORVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of ABI-H0731 and the HBV Core Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between ABI-H0731 (Vebicorvir) and the Hepatitis B Virus (HBV) core protein (HBc). ABI-H0731 is a first-generation HBV core protein inhibitor that has demonstrated significant antiviral activity by targeting the viral capsid assembly process. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a valuable resource for the scientific community.

Mechanism of Action

ABI-H0731 is a direct-acting antiviral agent that targets the HBV core protein, a crucial component in the viral lifecycle responsible for encapsulating the viral genome.[1][2][3][4] The primary mechanism of action of ABI-H0731 involves the modulation of capsid assembly.[5][6] It binds to the core protein dimers, inducing the formation of aberrant, non-functional capsids that are unable to properly package the pregenomic RNA (pgRNA).[1][3][7] This disruption of pgRNA encapsidation effectively halts the subsequent steps of viral replication, including reverse transcription and the production of new infectious virions.[1][2][3][4]

Furthermore, ABI-H0731 has been shown to have a second antiviral mechanism. It can disrupt incoming nucleocapsids, leading to the premature release of relaxed circular DNA (rcDNA) before it can be delivered to the nucleus of the hepatocyte.[1][2][3][4] This action prevents the formation of new covalently closed circular DNA (cccDNA), the stable viral mini-chromosome that serves as the template for viral transcription and is a key factor in the persistence of HBV infection.[1][2][3][4][5]

Quantitative Data

The following tables summarize the in vitro and clinical data for ABI-H0731, providing a quantitative perspective on its antiviral potency.

Table 1: In Vitro Efficacy of ABI-H0731

| Parameter | Cell Line/System | EC50 Value | Reference |

| HBV DNA Replication Inhibition | HepAD38, HepG2-NTCP, PHH | 173 nM to 307 nM | [1][2][3][4][8] |

| cccDNA Formation Suppression | De novo infection models | 1.84 µM to 7.3 µM | [1][2][3][4][9] |

| pgRNA Production Inhibition | Not specified | 2.68 µM | [9] |

| HBeAg Production Inhibition | Not specified | 4.95 µM | [9] |

| HBsAg Production Inhibition | Not specified | 7.30 µM | [9] |

Table 2: Clinical Trial Data for ABI-H0731 (Phase 1b, 28-day study)

| Dose | Mean Maximum HBV DNA Decline from Baseline (log10 IU/mL) | Reference |

| 100 mg | 1.7 | [7][10] |

| 200 mg | 2.1 | [7][10] |

| 300 mg | 2.8 | [7][10] |

Table 3: Long-term Clinical Study Data for ABI-H0731 in Combination with NrtI (HBeAg-positive, treatment-naïve patients)

| Parameter | Mean Reduction (log10 IU/mL) | Reference |

| HBV DNA | 6.1 | [11] |

| HBV RNA | 3.0 | [11] |

| HBeAg | ≥0.6 | [11] |

| HBcrAg | >0.8 | [11] |

| HBsAg | ≥0.4 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction between ABI-H0731 and the HBV core protein.

1. HBV Replication Inhibition Assay

-

Cell Lines:

-

HepAD38: An HBV-inducible cell line where HBV replication is under the control of a tetracycline-off promoter.[8]

-

HepG2-NTCP: A HepG2-derived cell line stably expressing the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), allowing for de novo infection studies.[8]

-

Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for HBV infection.[8]

-

-

Protocol:

-

Seed cells in appropriate culture plates.

-

For HepAD38 cells, induce HBV replication by removing tetracycline from the culture medium.

-

For HepG2-NTCP and PHH cells, infect with HBV at a defined multiplicity of infection (MOI).

-

Treat the cells with a range of concentrations of ABI-H0731.

-

After a specified incubation period (e.g., 4 days), harvest the cells.[1]

-

Extract total cellular DNA.

-

Quantify the levels of HBV DNA using quantitative PCR (qPCR).

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

-

2. cccDNA Formation Assay

-

Cell Lines: HepG2-NTCP cells or PHHs are used for de novo infection.

-

Protocol:

-

Infect cells with HBV.

-

Treat the infected cells with ABI-H0731 for a designated period (e.g., 4 days for cccDNA detection).[1][3]

-

Extract Hirt DNA to isolate the low molecular weight episomal DNA, including cccDNA.

-

Analyze the extracted DNA by Southern blotting using an HBV-specific probe to detect cccDNA.

-

Quantify the band density using software like ImageJ to determine the reduction in cccDNA levels.[1][3]

-

3. Capsid Assembly Assay

-

Method: Size Exclusion Chromatography (SEC) and Transmission Electron Microscopy (TEM).

-

Protocol:

-

Purify recombinant HBV core protein (Cp).

-

Induce capsid assembly in the presence of varying concentrations of ABI-H0731 or a DMSO control.

-

Analyze the assembly products by SEC. The elution profile will show peaks corresponding to dimers, and assembled capsids.

-

Collect fractions from the SEC and visualize them using TEM to observe the morphology of the assembled capsids. In the presence of ABI-H0731, the formation of aberrant, non-icosahedral capsids is expected.[1]

-

4. pgRNA Encapsidation Assay

-

Method: Northern Blotting.

-

Protocol:

-

Treat HBV-replicating cells (e.g., induced HepAD38 cells) with ABI-H0731.

-

Lyse the cells and treat the lysate with micrococcal nuclease (MNase) to digest any RNA not protected within capsids.

-

Isolate the encapsidated RNA from the treated lysate.

-

Perform Northern blotting using an HBV-specific probe to detect the protected pgRNA.

-

A reduction in the pgRNA signal in ABI-H0731-treated cells indicates inhibition of encapsidation.[1][12]

-

Visualizations

The following diagrams illustrate the mechanism of action of ABI-H0731 and a typical experimental workflow.

Caption: Mechanism of ABI-H0731 in the HBV lifecycle.

Caption: Workflow for HBV replication inhibition assay.

Caption: ABI-H0731 induces aberrant capsid formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]

- 6. What are HBV capsid inhibitors and how do they work? [synapse.patsnap.com]

- 7. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Safety, pharmacokinetics, and antiviral effects of ABI-H0731, a hepatitis B virus core inhibitor: a randomised, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Vebicorvir's Impact on HBV cccDNA: A Technical Guide for Researchers

An In-depth Examination of the Core Protein Inhibitor's Role in Preventing cccDNA Formation and its Limited Effect on cccDNA Stability

For Immediate Release

This technical guide provides a comprehensive analysis of Vebicorvir (ABI-H0731), a first-generation hepatitis B virus (HBV) core protein inhibitor, and its effects on the formation and stability of covalently closed circular DNA (cccDNA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV and the development of novel antiviral therapies.

Executive Summary

This compound is a direct-acting antiviral that targets the HBV core protein (HBc), a critical component in the viral life cycle. Its primary mechanism of action involves the disruption of pgRNA (pregenomic RNA) encapsidation and the assembly of viral capsids. This interference effectively prevents the formation of new cccDNA, the stable minichromosome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts. While this compound demonstrates potent inhibition of de novo cccDNA formation, current evidence from clinical trials, characterized by viral rebound upon treatment cessation, suggests it does not significantly impact the stability of the pre-existing cccDNA pool. This guide will delve into the molecular mechanisms of this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key pathways involved.

Mechanism of Action: Preventing cccDNA Establishment

This compound's antiviral activity is centered on its ability to allosterically modulate the HBV core protein. This interaction leads to two key downstream effects that ultimately block the formation of new cccDNA:

-

Inhibition of pgRNA Encapsidation: The HBV core protein assembles into capsids that encapsulate the viral pgRNA and the viral polymerase. This process is essential for reverse transcription of pgRNA into relaxed circular DNA (rcDNA), the direct precursor to cccDNA. This compound binds to the core protein, inducing a conformational change that accelerates capsid assembly, leading to the formation of aberrant, non-functional capsids that are often empty and lack the pgRNA-polymerase complex.[1] By preventing the proper encapsidation of pgRNA, this compound halts the production of new rcDNA-containing nucleocapsids.

-

Disruption of Incoming Capsids: In addition to preventing the formation of new viral particles, this compound can also disrupt the integrity of incoming viral capsids during de novo infection.[2][3] This premature disassembly of capsids in the cytoplasm leads to the release of rcDNA before it can be transported to the nucleus, thereby preventing its conversion into cccDNA.[2][3]

It is important to note that this compound's mechanism is distinct from that of nucleos(t)ide analogues (NrtIs), which inhibit the reverse transcriptase activity of the viral polymerase.[4] This difference in mechanism allows for potential synergistic or additive effects when used in combination therapies.

Quantitative Data on cccDNA Inhibition

The efficacy of this compound in preventing cccDNA formation has been quantified in several preclinical studies. The following table summarizes the key findings:

| Cell Model | Parameter | This compound Concentration | Result | Reference |

| HepG2-NTCP cells | EC50 for cccDNA formation | 1.84 μM | 50% effective concentration to suppress cccDNA formation | [2] |

| Primary Human Hepatocytes (PHHs) | EC50 for cccDNA formation | 7.3 μM | 50% effective concentration to suppress cccDNA formation | [2] |

| HepG2-NTCP cells | cccDNA reduction | 10 μM | Significant reduction in cccDNA levels | [1] |

| Primary Human Hepatocytes (PHHs) | cccDNA reduction | 3.3 μM and 10 μM | Inhibition of cccDNA formation | [1] |

Effect on cccDNA Stability: An Area of Limited Impact

A critical aspect of HBV cure is the elimination of the existing cccDNA reservoir. Current data suggests that first-generation core protein inhibitors like this compound have a limited effect on the stability of the pre-existing cccDNA pool.

Clinical studies have shown that cessation of this compound treatment, even after prolonged administration in combination with NrtIs, leads to virologic relapse in all patients.[4][5] This viral rebound is a strong indicator that the stable cccDNA minichromosome remains transcriptionally active in the nucleus of hepatocytes and can readily resume viral replication once the drug pressure is removed.

While direct studies on the cccDNA decay rate or half-life in the presence of this compound are limited, the clinical outcomes strongly suggest that this compound does not actively promote the degradation of established cccDNA. The observed reductions in HBV DNA and pgRNA during treatment are primarily due to the blockage of new cccDNA formation and the inhibition of transcription from the existing cccDNA pool.[4]

Signaling Pathways: An Indirect Relationship

Currently, there is no direct evidence to suggest that this compound modulates specific host cellular signaling pathways to exert its effect on cccDNA formation or stability. Its mechanism of action is understood to be a direct interaction with the viral core protein.

However, it is known that the HBV core protein itself can interact with various host factors and influence cellular processes. For instance, the core protein has been shown to interact with components of the nuclear pore complex and importin proteins, which are crucial for the nuclear import of the viral capsid.[6] By modulating the core protein, this compound indirectly interferes with this host-virus interaction, preventing the delivery of the viral genome to the nucleus where cccDNA is formed.

The HBV life cycle is also known to be influenced by various cellular signaling pathways, such as the IFN and NF-κB pathways, which can impact cccDNA transcription and stability through epigenetic modifications and the induction of antiviral factors.[7][8] While this compound does not appear to directly target these pathways, the reduction in viral antigens and replication intermediates during treatment could potentially lead to a more favorable immune environment, which is an area for future investigation.

Experimental Protocols

Accurate quantification of cccDNA is crucial for evaluating the efficacy of antiviral agents like this compound. The following outlines a general workflow for cccDNA quantification from cell culture or liver biopsy samples.

cccDNA Extraction (Modified Hirt Extraction)

This method is designed to selectively extract low molecular weight, protein-free DNA, including cccDNA, while removing high molecular weight genomic DNA and protein-bound viral DNA.[9][10]

-

Cell Lysis: Lyse cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents while keeping the nuclei intact.

-

Nuclear Lysis: Lyse the nuclei with a buffer containing SDS to release nuclear components.

-

Protein Precipitation: Add a high concentration of salt (e.g., NaCl) to precipitate proteins and high molecular weight DNA.

-

Centrifugation: Centrifuge the lysate to pellet the precipitated proteins and genomic DNA. The supernatant contains the desired extrachromosomal DNA.

-

DNA Precipitation: Precipitate the DNA from the supernatant using ethanol or isopropanol.

-

DNA Resuspension: Resuspend the DNA pellet in a suitable buffer.

Nuclease Digestion

To ensure the specific quantification of cccDNA, it is essential to remove other forms of viral DNA, such as rcDNA and double-stranded linear DNA (dslDNA).[9][10]

-

Plasmid-Safe ATP-dependent DNase (PSD) Treatment: PSD specifically digests linear and nicked double-stranded DNA, leaving circular DNA intact. Incubate the extracted DNA with PSD according to the manufacturer's instructions.

-

Heat Inactivation: Inactivate the PSD enzyme by heating.

cccDNA Quantification by Quantitative PCR (qPCR)

-

Primer and Probe Design: Design primers and a fluorescently labeled probe that are specific to a conserved region of the HBV genome.

-

qPCR Reaction: Set up a qPCR reaction using a standard qPCR master mix, the designed primers and probe, and the nuclease-treated DNA sample.

-

Standard Curve: Generate a standard curve using a plasmid containing the target HBV sequence at known concentrations to allow for absolute quantification of cccDNA copies.

-

Data Analysis: Analyze the qPCR data to determine the number of cccDNA copies per cell, often normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

Visualizations

This compound's Mechanism of Action

Figure 1. this compound inhibits de novo cccDNA formation by disrupting capsid assembly and incoming capsids.

Experimental Workflow for cccDNA Quantification

References

- 1. journals.asm.org [journals.asm.org]

- 2. Hepatitis B viral core protein disrupts human host gene expression by binding to promoter regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term open-label this compound for chronic HBV infection: Safety and off-treatment responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Epigenetic regulation and its therapeutic potential in hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication [mdpi.com]

- 9. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ice-hbv.org [ice-hbv.org]

Vebicorvir: A Technical Deep Dive into its Antiviral Activity Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] As a direct-acting antiviral, this compound represents a novel class of therapeutics that target multiple stages of the HBV lifecycle, offering a distinct mechanism of action compared to currently approved nucleos(t)ide analogues (NrtIs).[2][3] This technical guide provides an in-depth analysis of the antiviral activity of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound is a capsid assembly modulator (CAM) that binds to the HBV core protein (HBcAg), inducing the formation of aberrant, non-functional capsids.[4][5] This allosteric modulation disrupts the normal process of nucleocapsid assembly, which is critical for several steps in the viral replication cycle.[5][6] Specifically, this compound's primary mechanisms of antiviral activity are:

-

Inhibition of Pregenomic RNA (pgRNA) Encapsidation: By promoting the assembly of empty or defective capsids, this compound prevents the proper packaging of the viral pgRNA and the viral polymerase into the nucleocapsid.[1][2] This is a crucial step that precedes reverse transcription.

-

Prevention of new cccDNA Formation: this compound has been shown to disrupt incoming nucleocapsids upon infection of a new cell, leading to the premature release of the relaxed circular DNA (rcDNA) before it can be delivered to the nucleus.[2] This interference with the early stages of infection prevents the formation of new covalently closed circular DNA (cccDNA), the stable episome that serves as the transcriptional template for all viral RNAs.[1][2][7]

These actions ultimately lead to a reduction in the production of new infectious virions.[8]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various in vitro and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HBV

| Parameter | Cell System | Value | Reference(s) |

| EC50 for HBV DNA Replication | HepAD38, HepG2-NTCP, PHH | 173 nM - 307 nM | [1][2] |

| EC50 for cccDNA Formation | De novo infection models | 1.84 µM - 7.3 µM | [1][7][9][10] |

| EC50 for pgRNA Production | 2.68 µM | [9] | |

| EC50 for HBeAg Production | 4.95 µM | [9] | |

| EC50 for HBsAg Production | 7.30 µM | [9] | |

| Pangenotypic Activity (EC50) | Genotypes A, B, C, D | 86 nM - 142 nM | [8] |

Table 2: Clinical Antiviral Activity of this compound in Combination with NrtI

| Study Population | Treatment Group | Duration | Mean Log10 Reduction in HBV DNA (IU/mL) | Mean Log10 Reduction in pgRNA (U/mL) | Reference(s) |

| Treatment-Naïve cHBV Patients | This compound + Entecavir | 12 Weeks | -4.45 | Greater than Placebo + ETV (p < 0.0001) | [11] |

| Placebo + Entecavir | 12 Weeks | -3.30 | [11] | ||

| This compound + Entecavir | 24 Weeks | -5.33 | Greater than Placebo + ETV (p < 0.0001) | [11] | |

| Placebo + Entecavir | 24 Weeks | -4.20 | [11] | ||

| Virologically-Suppressed cHBV Patients | This compound + NrtI | 24 Weeks | Greater proportion with undetectable HBV DNA vs. Placebo + NrtI | Greater reduction in HBeAg-positive patients vs. Placebo + NrtI | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are protocols for key experiments used to characterize the antiviral activity of this compound.

Protocol 1: In Vitro HBV Antiviral Activity Assay using HepG2-NTCP Cells

This protocol is designed to assess the effect of a compound on HBV infection in a de novo infection system.

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates in DMEM supplemented with 10% FBS.[14]

-

Cell Differentiation: The following day, replace the medium with DMEM containing 3% FBS and 2% DMSO to induce cell differentiation.[14]

-

Compound Treatment: After 24 hours of DMSO treatment, pre-treat the cells with serial dilutions of this compound for 2 hours.[15]

-

HBV Infection: Infect the cells with HBV inoculum at a specified multiplicity of genome equivalents (GEq) per cell in the presence of 4% PEG 8000 and the corresponding concentration of this compound.[14][15]

-

Inoculum Removal: After 16-24 hours, remove the inoculum, wash the cells extensively with PBS, and add fresh differentiation medium containing the compound.[14]

-

Endpoint Analysis: At a predetermined time post-infection (e.g., 6-9 days), harvest the cell supernatant to quantify secreted HBV antigens (HBsAg, HBeAg) by ELISA and extract intracellular viral DNA and RNA for quantification.[16]

Protocol 2: Quantification of HBV cccDNA by Southern Blot

This protocol provides a "gold standard" method for the specific detection and quantification of cccDNA.

-

Hirt DNA Extraction: Lyse HBV-infected cells and precipitate high molecular weight genomic DNA and protein-bound viral DNA, leaving protein-free DNA, including cccDNA, in the supernatant.[1][17]

-

Nuclease Digestion (Optional): To enhance specificity for cccDNA, treat the extracted DNA with plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA.[13]

-

Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.[18]

-

Southern Blotting: Transfer the separated DNA to a positively charged nylon membrane.[13][18]

-

Hybridization: Hybridize the membrane with a radiolabeled HBV-specific probe.[1][17]

-

Detection and Quantification: Detect the radioactive signal using a phosphorimager and quantify the cccDNA band relative to known standards.[17]

Protocol 3: Quantification of HBV pgRNA by RT-qPCR

This protocol details the measurement of viral pregenomic RNA.

-

RNA Extraction: Extract total RNA from HBV-infected cells using a commercial kit.[19]

-

DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating HBV DNA.[19][20]

-

Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase and an HBV-specific primer.[20][21]

-

Quantitative PCR (qPCR): Perform qPCR using HBV-specific primers and a fluorescent probe (e.g., TaqMan) to quantify the amount of cDNA, which corresponds to the initial amount of pgRNA.[19][20][21]

-

Data Analysis: Generate a standard curve using known quantities of an HBV RNA transcript to determine the absolute copy number of pgRNA in the samples.[20][21]

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the HBV replication cycle.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro antiviral assay.

Caption: HBV replication cycle and this compound's targets.

Conclusion

This compound demonstrates potent antiviral activity against HBV through a novel mechanism of action that involves the modulation of capsid assembly. Its ability to inhibit both pgRNA encapsidation and the formation of new cccDNA highlights its potential as a valuable component of combination therapy for chronic hepatitis B. While long-term treatment with this compound in combination with NrtIs has been shown to be safe and to lead to continued suppression of HBV nucleic acids, virologic relapse was observed upon treatment discontinuation, indicating that this first-generation core inhibitor may not be sufficient for a functional cure as a standalone or in combination with only NrtIs.[20][22][23] Nevertheless, the data generated from studies of this compound are invaluable for the design of future clinical trials and the development of next-generation core inhibitors with enhanced potency.[20][22] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of HBV drug discovery and development.

References

- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | HBV | TargetMol [targetmol.com]

- 8. ice-hbv.org [ice-hbv.org]

- 9. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. gut.bmj.com [gut.bmj.com]

- 12. 2.6. Quantification of Serum HBV pgRNA [bio-protocol.org]

- 13. ice-hbv.org [ice-hbv.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 18. DNA Engineering and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of HBV pgRNA by quantitative RT-PCR [bio-protocol.org]

- 21. A standardized assay for the quantitative detection of serum HBV RNA in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 23. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]

Vebicorvir (ABI-H0731): An In-Depth Technical Guide to In Vitro and In Vivo Studies

Introduction

Vebicorvir (VBR), also known as ABI-H0731, is a first-generation, orally administered small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] As a member of the capsid assembly modulators (CAMs), this compound represents a novel class of antiviral agents that target multiple steps in the HBV lifecycle.[2] Unlike existing nucleos(t)ide reverse transcriptase inhibitors (NrtIs) that primarily block the reverse transcription of pregenomic RNA (pgRNA), this compound interferes with the assembly of the viral capsid, a critical component for viral replication and persistence.[1][2] This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the mechanism of action, efficacy, and safety profile of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein (HBc).[3] Its primary mechanism involves inducing the misassembly of core protein dimers into non-functional, aberrant capsids.[2] This disruption of proper capsid formation leads to several downstream antiviral effects:

-

Inhibition of pgRNA Encapsidation: By promoting the formation of non-capsid polymers, this compound prevents the encapsidation of viral pgRNA, a crucial step for subsequent reverse transcription and HBV DNA replication.[3]

-

Prevention of cccDNA Formation: this compound has been shown to interfere with the trafficking of incoming nucleocapsids to the nucleus, thereby preventing the establishment of new covalently closed circular DNA (cccDNA) molecules.[2] The cccDNA is the stable episomal form of the viral genome in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[4]

-

Disruption of Viral Particle Assembly: The misassembly of the core protein also inhibits the formation and release of new infectious viral particles.[1]

These mechanisms of action, distinct from NrtIs, provide a rationale for combination therapy to achieve deeper and more sustained viral suppression.[1]

References

- 1. Long-term open-label this compound for chronic HBV infection: Safety and off-treatment responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | HBV | TargetMol [targetmol.com]

- 4. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

Vebicorvir's Impact on the HBV Replication Cycle: A Technical Guide

Abstract

Vebicorvir (ABI-H0731) is a first-generation, orally bioavailable inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2][3] As a member of the capsid assembly modulator (CAM) class of antivirals, its mechanism of action is distinct from current standard-of-care nucleos(t)ide reverse transcriptase inhibitors (NrtIs).[4][5] this compound targets the HBV core protein, interfering with critical steps in the viral lifecycle, most notably preventing the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication.[2][5] This leads to a profound reduction in HBV DNA and pgRNA levels. Furthermore, this compound inhibits the establishment of new covalently closed circular DNA (cccDNA) in de novo infection models.[1][5][6] Clinical studies have demonstrated that while this compound, in combination with NrtIs, achieves deep suppression of viral nucleic acids, it has a limited impact on viral antigen levels (HBsAg, HBeAg) and does not lead to a sustained virologic response after treatment discontinuation, indicating it is not a curative therapy on its own.[4][7] This guide provides a detailed overview of this compound's mechanism, quantitative antiviral activity, and the experimental protocols used to characterize its effects.

The HBV Replication Cycle and the Central Role of the Core Protein

The persistence of chronic hepatitis B is primarily due to the stability of a viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[8][9] This cccDNA molecule serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[9][10] The HBV Core protein (HBc) is a multifunctional protein that is essential for viral replication. It assembles into icosahedral capsids that encapsidate the pgRNA along with the viral polymerase. Inside this nascent capsid, the pgRNA is reverse-transcribed into relaxed circular DNA (rcDNA).[11] These mature, rcDNA-containing capsids can then be enveloped and secreted as new virions or trafficked to the nucleus, where the rcDNA is converted into new cccDNA, thus replenishing the nuclear reservoir.[12][13] Given its central role in pgRNA encapsidation, reverse transcription, and cccDNA formation, the core protein is a key therapeutic target.[11][14]

This compound: Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein.[2] Its primary mechanism involves interfering with the proper assembly of the viral capsid, which in turn prevents the encapsidation of pgRNA.[2][5] This disruption of a critical early step in the replication process has several downstream consequences:

-

Inhibition of Viral Genome Replication : By preventing pgRNA from being packaged into capsids, this compound effectively blocks the template for reverse transcription, thereby halting the synthesis of new rcDNA.[1][2]

-

Suppression of De Novo cccDNA Formation : In new infections, the incoming viral capsid must traffic to the nucleus to deliver the rcDNA for conversion to cccDNA. This compound can interfere with this process, suppressing the establishment of the cccDNA pool.[1][5][6] It is important to note that capsid inhibitors like this compound do not affect the stability or transcription of pre-existing cccDNA.[10]

Caption: this compound inhibits pgRNA encapsidation and de novo cccDNA formation.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral effects of this compound have been quantified in both preclinical models and clinical trials.

In Vitro Efficacy

This compound demonstrates potent inhibition of multiple markers of HBV replication in cell culture systems. The 50% effective concentration (EC₅₀) values vary depending on the specific endpoint being measured.

| Parameter Measured | Cell System | EC₅₀ Value | Reference(s) |

| HBV DNA Replication | HepAD38 | 173 nM | [2][15] |

| HepG2-NTCP | 307 nM | [15] | |

| Primary Human Hepatocytes (PHH) | 154 nM | [15] | |

| cccDNA Formation | De novo infection models | 1.84 µM - 7.3 µM | [1][2][6] |

| pgRNA Production | De novo infection models | 2.68 µM | [1] |

| HBeAg Production | De novo infection models | 4.95 µM | [1] |

| HBsAg Production | De novo infection models | 7.30 µM | [1] |

Clinical Efficacy

Phase II clinical trials evaluated this compound (VBR) in combination with NrtI therapy in both treatment-naïve and virologically-suppressed patients with chronic HBV.

| Study Population / Trial | Key Findings | Reference(s) |

| Virologically-Suppressed Patients (NCT03576066) | - At 24 weeks, VBR+NrtI resulted in a greater proportion of patients achieving undetectable HBV DNA (via high-sensitivity assay) compared to placebo+NrtI.[4][16][17] - A greater reduction in HBV pgRNA was observed with VBR+NrtI.[4][16] - No significant differences in HBsAg or HBeAg decline were observed between groups.[4][16] | [4][16][17] |

| Long-Term Extension Study (NCT03780543) | - Long-term (≥52 weeks) VBR+NrtI treatment was safe and led to continued suppression of HBV DNA and pgRNA.[7] - Effects on HBV antigens remained modest.[7] - Primary Endpoint Failure: Upon treatment discontinuation, virologic relapse occurred in all 41 patients who met stopping criteria; no patients achieved a sustained virologic response (SVR) 24 weeks off-treatment.[7] | [7][18] |

| General Observations | - this compound was generally safe and well-tolerated.[4][7] - No treatment-emergent resistance was observed in patients with good adherence.[7][19] | [4][7][19] |

Key Experimental Protocols

Characterizing the activity of a core inhibitor like this compound requires specialized assays to measure its impact on different stages of the HBV replication cycle.

HBV Replication Inhibition Assay in HepAD38 Cells

This assay measures the effect of a compound on ongoing HBV DNA replication from an integrated viral genome.

Methodology:

-

Cell Culture: HepAD38 cells, which contain an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, are cultured.

-

Induction of Replication: Cells are seeded in 96-well plates in media lacking tetracycline (Tet-free) to induce HBV pgRNA expression and subsequent viral replication.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds.

-

Incubation: The plates are incubated for 5 days to allow for multiple rounds of replication.

-

Harvesting: After incubation, cell culture supernatants (containing virions) and cell lysates (containing intracellular viral DNA) are harvested.

-

Quantification: Viral DNA is extracted from the samples and quantified using TaqMan quantitative PCR (qPCR) with primers and probes specific for the HBV core gene sequence.[15] EC₅₀ values are calculated based on the reduction in HBV DNA levels compared to untreated controls.

Caption: Workflow for assessing this compound's inhibition of HBV replication.

De Novo cccDNA Formation Assay

This assay is critical for evaluating a compound's ability to prevent the establishment of the nuclear cccDNA reservoir following a new infection.

Methodology:

-

Cell Culture: Permissive cells, such as HepG2 cells engineered to express the HBV entry receptor sodium taurocholate cotransporting polypeptide (HepG2-NTCP) or primary human hepatocytes (PHHs), are used.[15][20]

-

HBV Infection: Cells are infected with purified, concentrated HBV at a defined multiplicity of infection (MOI).

-

Compound Treatment: Following infection, the viral inoculum is removed, and cells are treated with this compound or control compounds.

-

Incubation: Cells are incubated for 4-8 days to allow for nuclear import of rcDNA and its conversion to cccDNA.[15] Media with fresh compound is replenished periodically.

-

DNA Extraction: Total intracellular DNA is carefully extracted from the cells using methods designed to isolate Hirt protein-free DNA, which enriches for episomal DNA like cccDNA.

-

Analysis by Southern Blot: The extracted DNA is analyzed by Southern blot. This technique allows for the specific detection and differentiation of various HBV DNA forms, including cccDNA, rcDNA, and single-stranded DNA, based on their migration through an agarose gel.[15][20] Band density is quantified to determine the reduction in cccDNA levels.

Caption: Workflow for assessing this compound's inhibition of cccDNA establishment.

Methodologies for Specific cccDNA Quantification

Accurately quantifying cccDNA is technically challenging due to its low copy number and sequence identity with other viral DNA forms.[10]

Southern Blot: This is considered the gold standard for specificity, as it physically separates DNA forms before detection. However, it is labor-intensive and has lower sensitivity compared to PCR-based methods.[21]

Quantitative PCR (qPCR): This method is highly sensitive but requires strategies to ensure specificity for cccDNA over the much more abundant rcDNA.[21] A common protocol involves:

-

DNA Extraction: Isolate total intrahepatic DNA.

-

Nuclease Treatment: Treat the DNA sample with a nuclease (e.g., Plasmid-Safe ATP-dependent DNase) that selectively digests linear and open-circular DNA (like rcDNA) but not covalently closed circular DNA.

-

qPCR Amplification: Perform qPCR using primers and probes that specifically target a region spanning the gap in the rcDNA sequence, which is only contiguous in the final cccDNA form.[22]

Caption: Logical workflow for the specific quantification of HBV cccDNA.

Resistance Profile

In Phase II clinical studies, no cases of treatment-emergent resistance to this compound were observed among patients who were adherent to the treatment regimen.[7][19] While resistance mutations have been identified for other classes of HBV antivirals, such as NrtIs (e.g., rtL180M, rtM204V), a specific resistance profile for this compound in clinical settings has not been established.[23][24]

Summary and Future Directions

This compound is a potent, first-generation HBV core inhibitor that effectively suppresses viral replication by preventing pgRNA encapsidation and blocking the formation of new cccDNA. Clinical data confirm its ability to significantly reduce HBV DNA and pgRNA to levels often below the limit of detection when used with NrtIs.[4][19] However, its limited impact on HBsAg and the universal viral rebound upon treatment cessation underscore that, as a first-generation agent, it is not sufficient to achieve a functional cure for chronic hepatitis B.[7][18]

The development of this compound has provided crucial insights for the field. Future strategies will likely focus on:

-

Combination Therapies: Using this compound or next-generation core inhibitors as part of a multi-pronged attack, combining them with NrtIs and other mechanisms of action, such as RNA interference (RNAi) agents or immunomodulators.

-

Next-Generation Core Inhibitors: Developing more potent core inhibitors that may have additional mechanisms, such as destabilizing existing capsids or more profoundly impacting the cccDNA pool.[7]

This compound represents a significant step forward in targeting a novel aspect of the HBV lifecycle, laying the groundwork for future curative combination regimens.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HBV | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. Safety and efficacy of this compound in virologically suppressed patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

- 7. Long-term open-label this compound for chronic HBV infection: Safety and off-treatment responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HBV cccDNA: viral persistence reservoir and key obstacle for a cure of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. This compound associated with Increased viral suppression with in Hepatitis B infection [medicaldialogues.in]

- 18. researchgate.net [researchgate.net]

- 19. Clinical Data from Assembly Biosciences’ HBV Core Inhibitors Presented at The Digital International Liver CongressTM EASL 2020 : Assembly Biosciences, Inc. [investor.assemblybio.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blog.seracare.com [blog.seracare.com]

- 23. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir [mdpi.com]

- 24. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico [xiahepublishing.com]

Vebicorvir's Molecular Targets in Hepatitis B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (also known as ABI-H0731) is a first-generation, orally bioavailable, small-molecule inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a direct-acting antiviral, this compound represents a novel class of therapeutics known as capsid assembly modulators (CAMs) that target a critical component of the viral replication machinery.[3] Unlike currently approved nucleos(t)ide analogues (NAs) that inhibit the viral polymerase, this compound interferes with multiple steps in the HBV lifecycle, offering a distinct mechanism of action.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative antiviral activity, relevant experimental protocols, and the molecular basis of its interaction with the HBV core protein. While showing promise in early studies, the clinical development of this compound was discontinued as it did not demonstrate a significant benefit in triple combination therapies compared to dual combinations.[6] Nevertheless, the study of this compound has provided valuable insights into the development of next-generation core inhibitors.[6][7]

Mechanism of Action

This compound's primary molecular target is the HBV core protein (HBc), a multifunctional protein essential for viral replication.[1] The core protein assembles to form the viral capsid, which encapsidates the pregenomic RNA (pgRNA) and the viral polymerase. This nucleocapsid provides the microenvironment for reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

This compound disrupts the normal function of the core protein through a dual mechanism:

-

Inhibition of pgRNA Encapsidation: this compound is a direct-acting antiviral that targets the HBV core protein, preventing the encapsidation of pgRNA.[1][4][5] This action halts the formation of new viral nucleocapsids, a critical step for subsequent viral DNA replication.

-

Suppression of cccDNA Formation: this compound has been shown to suppress the formation of covalently closed circular DNA (cccDNA) in de novo infection models.[1][2] cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it the key molecule for viral persistence. By interfering with capsid integrity or transport, this compound hinders the establishment of the cccDNA reservoir.

Quantitative Antiviral Activity of this compound

The in vitro antiviral activity of this compound has been characterized in various assays. The following table summarizes key quantitative data.

| Parameter | Cell Line/Assay Condition | Value | Reference(s) |

| EC50 (HBV DNA replication) | In vitro | 173 nM to 307 nM | [1][8] |

| EC50 (cccDNA formation) | de novo infection models | 1.84 µM to 7.3 µM | [1][2] |

| EC50 (pgRNA production) | In vitro | 2.68 µM | [2] |

| EC50 (HBeAg production) | In vitro | 4.95 µM | [2] |

| EC50 (HBsAg production) | In vitro | 7.30 µM | [2] |

This compound Binding Site and Resistance

This compound, like other core inhibitors, binds to a highly conserved hydrophobic pocket on the core protein at the dimer-dimer interface.[9] This binding alters the conformation of the core protein, leading to aberrant capsid assembly.

Amino acid substitutions within this binding pocket can confer reduced susceptibility to this compound. The following table lists some of the observed resistance mutations.

| Mutation | Effect on this compound Susceptibility | Reference(s) |

| T33N | Reduced susceptibility | |

| Y38F | Reduced susceptibility | |

| I105T | Reduced susceptibility | |

| T109M | Reduced susceptibility |

Signaling Pathways and Experimental Workflows

This compound's Impact on the HBV Replication Cycle

The following diagram illustrates the key steps in the HBV replication cycle and highlights the points of intervention by this compound.

Caption: this compound inhibits HBV replication by preventing pgRNA encapsidation and cccDNA formation.

Experimental Workflow: pgRNA Encapsidation Assay

This diagram outlines a typical workflow for an in vitro assay to measure the effect of this compound on pgRNA encapsidation.

Caption: Workflow for quantifying this compound's effect on pgRNA encapsidation.

Experimental Protocols

HBV Capsid Assembly Assay (in vitro)

This assay evaluates the effect of this compound on the assembly of purified HBV core protein dimers into capsids.

Methodology:

-

Protein Purification: Recombinant HBV core protein (e.g., Cp149 fragment) is expressed in E. coli and purified as dimers.

-

Assembly Reaction: Purified core protein dimers are incubated in an assembly buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl) at a concentration that does not typically support spontaneous assembly.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the core protein solution at various concentrations. A vehicle control (DMSO alone) is also included.

-

Initiation of Assembly: Capsid assembly is induced by adjusting the salt concentration (e.g., to 500 mM NaCl).

-

Monitoring Assembly: The kinetics of capsid assembly can be monitored in real-time by measuring the increase in light scattering at 90 degrees.

-

Endpoint Analysis: The assembled products are analyzed by size-exclusion chromatography or native agarose gel electrophoresis to distinguish between properly formed capsids, aberrant structures, and unassembled dimers. The morphology of the assembled particles can be visualized by transmission electron microscopy.[10]

HBV pgRNA Encapsidation Assay (Cell-Based)

This assay quantifies the amount of pgRNA packaged into viral nucleocapsids in the presence of this compound.

Methodology:

-

Cell Culture and Treatment: An HBV-producing cell line (e.g., HepG2.2.15) is cultured and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Cell Lysis: Cells are lysed using a non-denaturing lysis buffer to release intact cytoplasmic nucleocapsids.

-

Nuclease Digestion: The cell lysate is treated with nucleases (e.g., RNase A and DNase I) to degrade any RNA and DNA that is not protected within the viral capsids.

-

Capsid Immunoprecipitation: Intact nucleocapsids are immunoprecipitated using an antibody specific for the HBV core protein.

-

RNA Extraction: RNA is extracted from the immunoprecipitated nucleocapsids.

-

RT-qPCR: The amount of encapsidated pgRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers specific for the pgRNA sequence.

-

Data Analysis: The pgRNA levels in this compound-treated cells are compared to those in vehicle-treated control cells to determine the EC50 for inhibition of pgRNA encapsidation.

cccDNA Quantification Assay (in infected cells)

This assay measures the levels of cccDNA in HBV-infected cells treated with this compound.

Methodology:

-

Cell Culture and Infection: A susceptible cell line (e.g., HepG2-NTCP) is infected with HBV.

-

Compound Treatment: Following infection, the cells are treated with this compound at various concentrations.

-

Hirt Extraction: Total DNA is extracted from the cells using a modified Hirt extraction method, which selectively enriches for low-molecular-weight, protein-free DNA, including cccDNA.[11]

-

Nuclease Digestion: The extracted DNA is treated with a plasmid-safe ATP-dependent DNase to digest any remaining linear and relaxed circular DNA, further enriching for cccDNA.

-

qPCR: The amount of cccDNA is quantified by qPCR using primers that specifically amplify the cccDNA molecule.

-

Normalization: The cccDNA copy number is typically normalized to the number of cells, often by quantifying a host housekeeping gene (e.g., beta-globin) from the same DNA extract.

-

Data Analysis: The reduction in cccDNA levels in this compound-treated cells compared to control cells is calculated to determine the EC50 for cccDNA suppression.

Conclusion

This compound is a first-generation HBV core inhibitor that targets the viral capsid assembly process, leading to the inhibition of pgRNA encapsidation and the suppression of cccDNA formation. While its clinical development has been discontinued, the study of this compound has significantly advanced our understanding of the HBV core protein as a therapeutic target. The methodologies and insights gained from the research on this compound are instrumental in the ongoing development of more potent, second-generation core inhibitors that may play a crucial role in future curative therapies for chronic hepatitis B.

References

- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | HBV | TargetMol [targetmol.com]

- 9. Nomenclature of HBV Core Protein Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vebicorvir: Application Notes and Protocols for Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (also known as ABI-H0731) is a first-generation, orally administered inhibitor of the hepatitis B virus (HBV) core protein.[1][2][3] As a capsid assembly modulator (CAM), it disrupts multiple stages of the viral lifecycle.[3] this compound interferes with the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA replication.[1][3] Furthermore, it has been shown to suppress the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected cells.[1][2] These application notes provide detailed protocols for the antiviral screening of this compound and similar compounds targeting the HBV core protein.

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein (HBc).[1] By binding to HBc dimers, it induces the formation of non-functional or aberrant capsids, thereby preventing the proper encapsidation of the viral pgRNA. This disruption is a critical step that halts the subsequent reverse transcription and replication of the HBV genome. The interference with capsid assembly and function underscores its potential as a component of combination therapy for chronic HBV infection.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound's activity against HBV.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| HBV DNA Replication | - | EC50 | 173 nM to 307 nM | [1] |

| cccDNA Formation | De novo infection models | EC50 | 1.84 µM to 7.3 µM | [1][2] |

| pgRNA Production | - | EC50 | 2.68 µM | [2] |

| HBeAg Production | - | EC50 | 4.95 µM | [2] |

| HBsAg Production | - | EC50 | 7.30 µM | [2] |

EC50: Half-maximal effective concentration. HBeAg: Hepatitis B e-antigen. HBsAg: Hepatitis B surface antigen.

Experimental Protocols

HBV DNA Replication Assay

This protocol is designed to quantify the inhibition of HBV DNA replication in a cell-based assay using quantitative PCR (qPCR).

Materials:

-

HepG2.2.15 or HepAD38 cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or other test compounds

-

DNA extraction kit

-

qPCR master mix

-

HBV-specific primers and probe

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3-6 days.

-

DNA Extraction: Lyse the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Perform qPCR using HBV-specific primers and a probe to quantify the amount of HBV DNA. Use a standard curve of a plasmid containing the HBV genome for absolute quantification.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cccDNA Formation Assay

This protocol assesses the ability of this compound to inhibit the formation of cccDNA in a de novo infection model using HepG2-NTCP cells.

Materials:

-

HepG2-NTCP cells (HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide receptor)

-

HBV inoculum

-

This compound or other test compounds

-

Hirt DNA extraction method reagents or a commercial cccDNA extraction kit

-

qPCR master mix

-

cccDNA-specific primers and probe

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in 24- or 48-well plates.

-

Infection and Treatment: After 24 hours, infect the cells with HBV inoculum in the presence of a serial dilution of this compound or test compounds.

-

Incubation: Incubate the plates for 7-10 days, replacing the medium with fresh compound-containing medium every 2-3 days.

-

cccDNA Extraction: Extract cccDNA using the Hirt method or a specialized kit that separates cccDNA from other viral and cellular DNA.

-

qPCR Analysis: Quantify cccDNA levels using qPCR with primers that specifically amplify the cccDNA form.

-

Data Analysis: Determine the EC50 value for cccDNA inhibition as described for the HBV DNA replication assay.

Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay qualitatively and quantitatively assesses the effect of this compound on HBV capsid assembly.

Materials:

-

HBV-producing cells (e.g., HepG2.2.15) or cell-free assembly system with purified HBV core protein

-

This compound or other test compounds

-

Non-denaturing lysis buffer

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Nitrocellulose or PVDF membrane

-

Anti-HBc antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat HBV-producing cells with this compound for a defined period. Lyse the cells in a non-denaturing buffer to preserve capsid integrity. For cell-free assays, incubate purified HBV core protein with the compound.

-

Agarose Gel Electrophoresis: Prepare a 1-1.5% native agarose gel in TAE buffer. Load the cell lysates or assembly reactions and run the gel at a constant voltage.

-

Blotting: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against the HBV core protein (anti-HBc). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the signal using a chemiluminescent substrate and an imaging system. Correctly assembled capsids will migrate as a distinct band, while aberrant assemblies or unassembled dimers will migrate differently.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

-

HepG2 or other relevant cell lines

-

Cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or the test compound.

-

Incubation: Incubate for the same duration as the antiviral assays.

-

Cell Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration. The selectivity index (SI) is then calculated as CC50/EC50.

Visualizations

Caption: HBV replication cycle and the inhibitory action of this compound.

Caption: Experimental workflow for screening HBV core inhibitors.

References

Application Notes and Protocols: Vebicorvir Combination Therapy with NrtIs for Hepatitis B Virus (HBV) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating the combination therapy of Vebicorvir, a Hepatitis B Virus (HBV) core protein inhibitor, with Nucleos(t)ide Reverse Transcriptase Inhibitors (NrtIs). Detailed protocols for key in vitro experiments are provided to facilitate further research into this therapeutic strategy.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, primarily Nucleos(t)ide Reverse Transcriptase Inhibitors (NrtIs), effectively suppress HBV replication but rarely lead to a functional cure.[1] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral transcription.[2][3]

This compound (VBR, also known as ABI-H0731) is a first-generation HBV core protein inhibitor.[4][5] The HBV core protein is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and the formation of new cccDNA.[6] By targeting the core protein, this compound disrupts these processes, offering a complementary mechanism of action to NrtIs, which target the viral polymerase.[4][6] The combination of this compound and NrtIs has been investigated in clinical trials with the aim of achieving deeper and more sustained viral suppression.[7][8][9] Although the clinical development of this compound was discontinued, the experimental data and methodologies remain valuable for the broader field of HBV drug development.[10]

Mechanism of Action

This compound is a direct-acting antiviral that targets the HBV core protein.[4] Its mechanism of action involves:

-

Inhibition of pgRNA Encapsidation: this compound interferes with the assembly of the viral capsid, preventing the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication.[4][6]

-

Prevention of cccDNA Formation: By disrupting incoming nucleocapsids, this compound hinders the delivery of the viral relaxed circular DNA (rcDNA) to the nucleus, thereby suppressing the formation of new cccDNA.[4][5][6]

NrtIs, such as Entecavir (ETV) and Lamivudine (LAM), act as chain terminators for the HBV DNA polymerase, inhibiting the reverse transcription of pgRNA into rcDNA.[11] The combination of this compound and NrtIs therefore targets two distinct and essential stages of the HBV life cycle.

Data Presentation

Preclinical Antiviral Activity of this compound

| Parameter | Cell Line/Model | EC50 | Reference |

| HBV DNA Replication Inhibition | HepAD38 | 173 nM | [6] |

| HepG2-NTCP | 307 nM | [6] | |

| Primary Human Hepatocytes (PHH) | 200-300 nM | [6] | |

| cccDNA Formation Suppression | HepG2-NTCP de novo infection | 1.84 µM | [4][5] |

| Primary Human Hepatocytes (PHH) de novo infection | 7.3 µM | [4][5] | |

| pgRNA Production Inhibition | Not specified | 2.68 µM | [5] |

| HBeAg Production Inhibition | Not specified | 4.95 µM | [5] |

| HBsAg Production Inhibition | Not specified | 7.30 µM | [5] |

Clinical Trial Data Summary (Phase II)

Study NCT03577171: this compound with Entecavir in Treatment-Naïve Patients [12]

| Parameter (Mean Change from Baseline at Week 24) | This compound + Entecavir | Placebo + Entecavir | p-value |

| HBV DNA (log10 IU/mL) | -5.33 | -4.20 | 0.0084 |

| HBV pgRNA (log10 copies/mL) | Greater reduction observed | Less reduction observed | <0.0001 |

Study NCT03576066: this compound in Virologically Suppressed Patients on NrtI Therapy [8][13]

| Parameter (at Week 24) | This compound + NrtI | Placebo + NrtI |

| Proportion with Undetectable HBV DNA (high-sensitivity assay) | Greater proportion | Lesser proportion |

| Change in HBV pgRNA (HBeAg-positive patients) | Greater reduction | Lesser reduction |

| Change in HBsAg or HBeAg | No significant difference | No significant difference |

Experimental Protocols

In Vitro HBV Infection Model

Objective: To establish a cell culture system permissive to HBV infection for evaluating the antiviral activity of this compound in combination with NrtIs.

Materials:

-

HepG2-NTCP or Huh7.5-NTCP cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Puromycin (for cell line maintenance)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol (PEG) 8000

-

HBV inoculum (e.g., from cell culture supernatant or patient serum)

Protocol:

-

Cell Culture Maintenance:

-

Culture HepG2-NTCP or Huh7.5-NTCP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of puromycin to maintain NTCP expression.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding for Infection:

-

Seed the cells in collagen-coated plates at an appropriate density to reach confluency at the time of infection.

-

Differentiate the cells by adding 2% DMSO to the culture medium for 24-48 hours prior to infection.

-

-

HBV Infection:

-

Prepare the HBV inoculum in the culture medium.

-

Wash the cells once with serum-free medium.

-

Inoculate the cells with the HBV-containing medium in the presence of 4-5% PEG 8000.

-

Incubate for 16-24 hours at 37°C.

-

-

Post-Infection Culture:

-

Remove the inoculum and wash the cells three times with serum-free medium to remove residual virus.

-

Add fresh culture medium containing 2% DMSO and the desired concentrations of this compound, NrtI, or the combination.

-

Maintain the culture for the desired duration (e.g., 7-14 days), changing the medium and compounds every 2-3 days.

-

Antiviral Activity Assays

Objective: To quantify the inhibition of HBV replication and antigen production by this compound and NrtI combination therapy.

a) Quantification of Extracellular HBV DNA (qPCR)

-

Sample Collection: Collect the cell culture supernatant at specified time points post-infection.

-

Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR:

-

Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification.

-

Express the results as HBV DNA copies/mL or IU/mL.

-

b) Quantification of Intracellular HBV cccDNA (qPCR)

-

Cell Lysis and DNA Extraction:

-

Harvest the infected cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.

-

Alternatively, use a commercial kit designed for cccDNA purification.

-

-

Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest rcDNA and integrated HBV DNA, leaving the cccDNA intact.

-

qPCR:

-

Perform qPCR using primers that specifically amplify the gap region of the rcDNA, thus ensuring amplification of only the closed circular form.

-

Normalize the cccDNA copy number to the cell number by quantifying a host housekeeping gene (e.g., β-globin) from the same sample.

-

Express the results as cccDNA copies per cell.

-

c) Quantification of HBV pgRNA (RT-qPCR)

-

RNA Extraction: Extract total RNA from the infected cells using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.

-

Reverse Transcription (RT): Synthesize cDNA from the RNA using a reverse transcriptase and random hexamers or HBV-specific primers.

-

qPCR:

-

Perform qPCR using primers and a probe specific for the HBV pgRNA.

-

Normalize the pgRNA levels to a host housekeeping gene (e.g., GAPDH).

-

Express the results as relative pgRNA levels.

-

d) Quantification of HBsAg and HBeAg (ELISA)

-

Sample Collection: Collect the cell culture supernatant at specified time points.

-

ELISA: Use commercial ELISA kits to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) according to the manufacturer's instructions.

Cytotoxicity Assay

Objective: To assess the potential toxicity of the combination therapy on the host cells.

Materials:

-

Uninfected HepG2-NTCP or Huh7.5-NTCP cells

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

Protocol:

-

Cell Seeding: Seed uninfected cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound, the NrtI, and the combination to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assays (e.g., 7 days).

-

Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound and the combination.

Mandatory Visualizations

Caption: HBV life cycle and targets of this compound and NrtIs.

Caption: Experimental workflow for evaluating this compound and NrtI combination therapy.

Caption: Rationale for this compound and NrtI combination therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection | Semantic Scholar [semanticscholar.org]

- 5. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Nomenclature of HBV Core Protein Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of HBV pgRNA by quantitative RT-PCR [bio-protocol.org]

- 12. Safety and efficacy of this compound administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

Vebicorvir: Quantifying its Impact on Hepatitis B Virus DNA and Pregenomic RNA Levels

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vebicorvir (VBR) is an investigational, first-in-class, oral inhibitor of the hepatitis B virus (HBV) core protein.[1] It employs a multi-faceted mechanism of action that disrupts critical stages of the viral lifecycle.[1] this compound inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step for the assembly of new viral particles, and also interferes with the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1] This dual action leads to a significant reduction in both HBV DNA and pgRNA levels, making this compound a promising component of combination therapies for chronic HBV infection.[1][2] These application notes provide a summary of the quantitative effects of this compound on HBV DNA and pgRNA, along with detailed protocols for their measurement.

Quantitative Effects of this compound on HBV DNA and pgRNA

Clinical studies have demonstrated that this compound, particularly when used in combination with nucleos(t)ide reverse transcriptase inhibitors (NrtIs), leads to a more profound suppression of HBV replication than NrtI monotherapy.[1][3] The following tables summarize the quantitative reductions in HBV DNA and pgRNA levels observed in clinical trials.